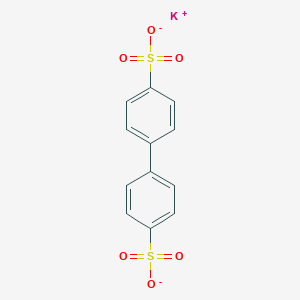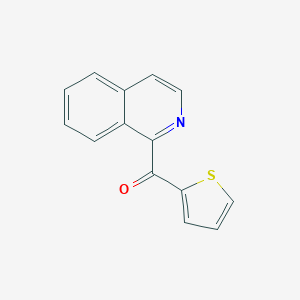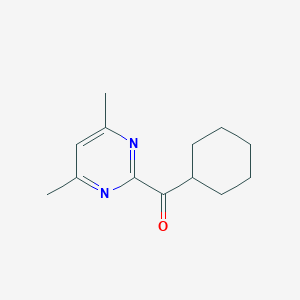
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as DPE, is a synthetic compound that has been studied for its potential use in scientific research. This molecule belongs to the chalcone family of compounds, which are known for their various biological activities.
Mechanism Of Action
The mechanism of action of 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is not fully understood, but it is believed to involve the inhibition of the enzymes and receptors mentioned above. The compound has been shown to bind to the active site of MAO-A and AChE, preventing the breakdown of neurotransmitters such as dopamine and acetylcholine. It has also been shown to bind to DAT, preventing the reuptake of dopamine and increasing its availability in the brain.
Biochemical And Physiological Effects
Studies have shown that 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to improve cognitive function in animal models, suggesting potential use as a cognitive enhancer.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets without affecting other systems in the body. However, one limitation is that the compound may not accurately reflect the effects of natural compounds on these targets, as it is a synthetic molecule.
Future Directions
There are several future directions for research on 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a cognitive enhancer. Further studies are needed to fully understand the mechanism of action of 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and its potential applications in scientific research and medicine.
Synthesis Methods
The synthesis of 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been described in the literature. One method involves the reaction of 3,4-dichloroacetophenone with 2-(1-pyrrolidinyl)ethanol in the presence of a base, followed by the addition of phenylboronic acid and a palladium catalyst to form the chalcone.
Scientific Research Applications
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been studied for its potential use as a tool compound in scientific research. It has been shown to have activity against several enzymes and receptors, including monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and the dopamine transporter (DAT). These enzymes and receptors are involved in various physiological processes, including neurotransmitter regulation and cognitive function.
properties
CAS RN |
15272-67-0 |
|---|---|
Product Name |
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone |
Molecular Formula |
C17H27CL2NO6 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H25Cl2NO2/c28-25-13-10-22(19-26(25)29)27(31)24(21-6-2-1-3-7-21)18-20-8-11-23(12-9-20)32-17-16-30-14-4-5-15-30/h1-3,6-13,18-19H,4-5,14-17H2/b24-18+ |
InChI Key |
KBMDSZPBXQAJPY-HKOYGPOVSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)








![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

